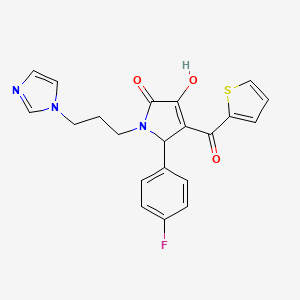

1-(3-(1H-imidazol-1-yl)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Description

The compound 1-(3-(1H-imidazol-1-yl)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one belongs to a class of nitrogen-containing heterocycles featuring a pyrrolone core substituted with fluorinated aryl groups, imidazole-linked alkyl chains, and acyl moieties. Its structure includes:

- A pyrrol-2(5H)-one core with a 3-hydroxy group, which may participate in hydrogen bonding.

- A 5-(4-fluorophenyl) group, enhancing lipophilicity and bioactivity via fluorine's electronegativity.

This structural framework is shared with several analogs, differing primarily in substituents at the 4- and 5-positions of the pyrrolone ring. Modifications to these groups influence physicochemical properties, crystallinity, and biological activity .

Properties

IUPAC Name |

2-(4-fluorophenyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O3S/c22-15-6-4-14(5-7-15)18-17(19(26)16-3-1-12-29-16)20(27)21(28)25(18)10-2-9-24-11-8-23-13-24/h1,3-8,11-13,18,27H,2,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANIPKBHCWHTLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)CCCN4C=CN=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(1H-imidazol-1-yl)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one , often referred to as WAY-300374, is a synthetic derivative with notable biological activity, particularly in the field of oncology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C23H20FN3O3

- Molecular Weight : 405.42 g/mol

- CAS Number : 350678-63-6

WAY-300374 primarily functions as a p53-Mdm2 inhibitor , which plays a crucial role in regulating the cell cycle and apoptosis. By inhibiting the Mdm2 protein, which negatively regulates p53, this compound can enhance p53 activity, leading to increased apoptosis in cancer cells.

Anticancer Activity

Research has demonstrated that WAY-300374 exhibits significant anticancer properties:

- Apoptosis Induction : Studies show that WAY-300374 accelerates apoptosis in various cancer cell lines, including MCF cells. Flow cytometry results indicated that the compound induces cell death in a dose-dependent manner .

- Tumor Growth Inhibition : In vivo studies involving tumor-bearing mice revealed that treatment with WAY-300374 significantly suppressed tumor growth compared to control groups .

- Cytotoxicity : The compound has shown effective cytotoxicity against several cancer cell lines with IC50 values indicating potent activity. For instance, it has been reported to have an IC50 of approximately 25.72 ± 3.95 μM against specific cancer types .

Anti-inflammatory Activity

In addition to its anticancer effects, WAY-300374 has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of WAY-300374:

Scientific Research Applications

Anticancer Properties

The compound has been studied for its ability to inhibit protein-protein interactions involved in cancer progression. Specifically, it acts as an inhibitor of the MDM2 protein, which is known to regulate the p53 tumor suppressor pathway. By inhibiting MDM2, this compound can potentially restore p53 activity, leading to apoptosis in cancer cells. Research indicates that compounds with similar structures have demonstrated significant anticancer activity in various cancer cell lines .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound. It exhibits activity against several bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. For instance, derivatives containing thiophene rings have shown enhanced efficacy against pathogenic microorganisms .

Inhibition of Protein-Protein Interactions

The mechanism by which this compound exerts its effects involves the inhibition of critical protein-protein interactions that are pivotal in cellular signaling pathways. The interaction between MDM2 and p53 is a prime example where the compound can disrupt this interaction, leading to increased levels of p53 and subsequent induction of apoptosis in tumor cells .

Anti-inflammatory Effects

There is emerging evidence suggesting that the compound may also possess anti-inflammatory properties. Compounds with similar structures have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Cancer Cell Lines

A study investigating the effects of 1-(3-(1H-imidazol-1-yl)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one on various cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation. The study utilized MTT assays to quantify cell viability and found that at concentrations above 10 µM, significant cytotoxic effects were observed .

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting its potential as a lead compound for further development into antimicrobial agents .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects : The target compound's thiophene-2-carbonyl group (electron-deficient due to sulfur) may enhance electrophilic reactivity compared to the 4-fluorobenzoyl group in , which has a stronger electron-withdrawing fluorine atom.

- Aryl Group Influence: The 4-fluorophenyl substituent in the target compound likely improves metabolic stability and membrane permeability relative to the non-fluorinated phenyl or 4-methylphenyl groups in .

- Crystallinity : Compounds like those in (thiazole-triazole hybrids) exhibit isostructural packing with triclinic symmetry, suggesting that the target compound’s thiophene moiety may disrupt crystallinity compared to benzoyl derivatives.

Comparison with Non-Pyrrolone Heterocycles

Key Observations :

- Functional Groups : The presence of imidazole and thiophene in the target compound distinguishes it from nitroimidazole derivatives, which rely on nitro groups for bioactivity (e.g., antiparasitic or radiosensitizing effects) .

Q & A

Basic: What are the key synthetic challenges in constructing the pyrrol-2-one core with imidazole and thiophene substituents?

Answer:

The synthesis of the pyrrol-2-one core requires precise control over cyclization and regioselectivity. Key steps include:

- Coupling reactions : Use sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or dichloromethane (DCM) to facilitate nucleophilic substitution for imidazole-propyl linkage .

- Thiophene-carbonyl introduction : Employ acid chlorides (e.g., thiophene-2-carbonyl chloride) under anhydrous conditions to avoid hydrolysis .

- Fluorophenyl incorporation : Optimize Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .

- Hydroxy group protection : Use tert-butyldimethylsilyl (TBS) ethers to prevent oxidation during synthesis .

Advanced: How can tautomerism in the pyrrol-2-one ring complicate structural analysis, and what methods resolve this?

Answer:

The 3-hydroxy group on the pyrrol-2-one ring can lead to keto-enol tautomerism, altering spectral interpretations. Methodological solutions include:

- X-ray crystallography : Determines the dominant tautomeric form in the solid state .

- Dynamic NMR : Monitors tautomeric exchange in solution via variable-temperature ¹H NMR (e.g., observing shifts at 298–373 K) .

- DFT calculations : Predicts thermodynamic stability of tautomers using Gaussian software with B3LYP/6-31G(d) basis sets .

Basic: What are standard protocols for assessing purity and structural integrity of this compound?

Answer:

- HPLC-UV/LC-MS : Use a C18 column (e.g., Agilent ZORBAX) with acetonitrile/water gradient (0.1% formic acid) to assess purity (>98%) and confirm molecular weight .

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃) and compare with predicted chemical shifts (e.g., thiophene carbonyl at ~190 ppm in ¹³C NMR) .

- FTIR : Verify functional groups (e.g., hydroxyl stretch at 3200–3400 cm⁻¹, carbonyl at 1650–1750 cm⁻¹) .

Advanced: How to address contradictory bioactivity data across enzymatic vs. cell-based assays?

Answer:

Contradictions may arise from solubility, membrane permeability, or off-target effects. Mitigation strategies:

- Orthogonal assays : Compare results from fluorescence polarization (enzymatic) and cell viability (e.g., MTT) assays .

- Solubility optimization : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles to improve bioavailability .

- Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .

Basic: How to optimize reaction conditions for introducing the 4-fluorophenyl group?

Answer:

- Cross-coupling : Use Pd(OAc)₂/XPhos catalytic system with 4-fluorophenylboronic acid in THF/water (3:1) at 80°C .

- Protection strategies : Protect reactive sites (e.g., hydroxy group) with acetyl chloride before coupling .

- Workup : Purify via silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate the product .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to model binding to imidazole-recognizing targets (e.g., cytochrome P450). Focus on hydrogen bonds with the fluorophenyl group .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., with kinases) .

- QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Basic: What are common side reactions during imidazole-propyl linkage formation?

Answer:

- N-alkylation vs. O-alkylation : Use bulky bases (e.g., DBU) to favor N-alkylation of imidazole .

- Elimination reactions : Control temperature (<60°C) and avoid prolonged reaction times .

- Byproduct formation : Monitor with TLC (silica, ethyl acetate) and quench unreacted reagents with aqueous NH₄Cl .

Advanced: How to analyze the impact of fluorophenyl substitution on pharmacokinetic properties?

Answer:

- Metabolic stability : Incubate with human liver microsomes (HLMs) and quantify via LC-MS/MS to assess CYP-mediated oxidation .

- Permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp) .

- LogD determination : Shake-flask method (octanol/water) at pH 7.4 to evaluate hydrophobicity .

Basic: What solvents and catalysts are optimal for thiophene-carbonyl coupling?

Answer:

- Solvents : Anhydrous DCM or DMF to prevent hydrolysis of the acyl chloride .

- Catalysts : Use 4-dimethylaminopyridine (DMAP) to accelerate acylation .

- Workup : Extract with saturated NaHCO₃ to remove excess acid .

Advanced: How to resolve spectral overlaps in ¹H NMR for aromatic protons?

Answer:

- COSY/NOESY : Identify coupling partners and spatial proximity of fluorophenyl and thiophene protons .

- High-field NMR : Use 600 MHz instruments to enhance resolution of overlapping signals .

- Deuteration : Partially deuterate the compound to simplify aromatic regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.